molecular formula C7H15NO B3000276 2-(3-Aminocyclobutyl)propan-2-ol CAS No. 1609546-13-5

2-(3-Aminocyclobutyl)propan-2-ol

Cat. No.: B3000276
CAS No.: 1609546-13-5
M. Wt: 129.203
InChI Key: YIHPWULVQBWRRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclobutyl)propan-2-ol typically involves the cyclization of appropriate precursors followed by functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to achieve the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclobutyl)propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

2-(3-Aminocyclobutyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminocyclobutyl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-aminocyclobutyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)5-3-6(8)4-5/h5-6,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHPWULVQBWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-13-5
Record name 2-(3-aminocyclobutyl)propan-2-ol
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